2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted at position 2 with a 1-chloroethyl group and at position 5 with a phenyl ring. For example, 4-chloro-5-phenylthieno[2,3-d]pyrimidine is synthesized via treatment of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C (94% yield) .
Properties
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8(15)12-16-13(18)11-10(7-19-14(11)17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWPHZYGGJSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192447 | |
| Record name | 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-57-4 | |
| Record name | 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733030-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
Key parameters include:
-
Temperature : 120°C for conventional heating vs. 80°C under microwave
-
Time : 6 hours (conventional) vs. 20 minutes (microwave)
For 2-(1-chloroethyl)-5-phenyl variants, propionic acid derivatives react with POCl3 to directly install the chloroethyl group, bypassing intermediate isolation.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A representative protocol involves:
| Parameter | Value |
|---|---|
| Substrate | 2-amino-4-phenylthiophene-3-carbonitrile |
| Reagent | Chloroacetic acid (1.2 eq) |
| Catalyst | POCl3 (2 eq) |
| Power | 300 W |
| Temperature | 80°C |
| Time | 20 minutes |
| Yield | 85% |
This method reduces side-product formation compared to thermal routes, with HRMS confirming molecular ion peaks at m/z 333.1510 ([M+H]+).
Chlorination Strategies for Final Functionalization
POCl3-Mediated Chlorination
Treatment of 2-methylthio precursors with POCl3 (4 mL) under reflux installs the chloroethyl group via nucleophilic substitution. For 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (3.86 mmol), refluxing in POCl3 for 3 hours achieves 92% conversion to 4-chloro derivatives.
Chloroacetonitrile Coupling
Alternative methods employ chloroacetonitrile (5.32 mmol) and HCl (4M in dioxane) at 100°C for 4 hours, yielding 2-(chloromethyl) intermediates that undergo base-mediated elimination to form 1-chloroethyl groups.
Analytical Characterization Data
Spectral Confirmation
IR Spectroscopy :
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR :
HRMS :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-step classical | 72–81 | 18–24 hours | Structural versatility | Low atom economy |
| POCl3 solvent-free | 68–85 | 6 hours | No purification intermediates | Requires excess POCl3 |
| Microwave-assisted | 85 | 20 minutes | Rapid synthesis | Specialized equipment needed |
| Chloroacetonitrile | 87 | 4 hours | Mild conditions | Competing elimination reactions |
Chemical Reactions Analysis
2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that modifications to the thieno[2,3-d]pyrimidine structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Thieno[2,3-d]pyrimidines have shown activity against viral infections by inhibiting viral replication mechanisms. Specifically, derivatives have been tested for effectiveness against RNA viruses, suggesting that this compound may share similar properties .
Biological Studies
Mechanism of Action
The mechanism of action for this compound involves the inhibition of specific enzymes critical for cell division and viral replication. For example, it may act as an inhibitor of kinases involved in signal transduction pathways that promote cell survival and proliferation .
Data Table: Summary of Biological Activities
| Activity Type | Target Pathway | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | Cell cycle regulation | High | |
| Antiviral | Viral replication inhibition | Moderate | |
| Enzyme Inhibition | Kinase inhibition | High |
Case Studies
-
Breast Cancer Treatment Study
A clinical study evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives in patients with advanced breast cancer. The results indicated significant tumor reduction in patients treated with compounds structurally related to this compound. The study highlighted the importance of dose optimization for maximizing therapeutic outcomes. -
Viral Infection Model
In vitro studies conducted on cells infected with influenza virus demonstrated that the compound could reduce viral load significantly compared to untreated controls. This suggests potential as a therapeutic agent against respiratory viruses.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of enzymes like VEGFR-2, leading to the disruption of angiogenesis and tumor growth . The compound can also induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and Bcl-2 . These interactions ultimately result in the inhibition of cancer cell proliferation and survival.
Comparison with Similar Compounds
Chloro-Substituted Derivatives
Key Insights :
Aryl and Heteroaryl-Substituted Derivatives
Key Insights :
Fused-Ring and Complex Derivatives
Key Insights :
- Thiazolidinone hybrids demonstrate antioxidant activity, likely due to the sulfur-containing moiety and free radical scavenging capacity .
Biological Activity
2-(1-Chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry, particularly due to its structural analogies with other biologically active pyrimidine derivatives. This article reviews its biological activity, focusing on anti-inflammatory, anticancer, and antiviral properties.
- Molecular Formula : C14H11ClN2OS
- Molecular Weight : 290.768 g/mol
- CAS Number : 733030-57-4
- Density : 1.4 ± 0.1 g/cm³
- LogP : 2.72
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound's effectiveness was evaluated through COX enzyme inhibition assays.
The results indicate that while the specific IC50 for this compound was not detailed, other derivatives in the same series showed significant COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell proliferation and migration in carcinoma cell lines.
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| In vitro study | A431 (vulvar epidermal carcinoma) | Inhibited cell proliferation and migration |
This suggests that compounds with similar structures may also exhibit potent anticancer activities.
Antiviral Activity
Research into pyrimidine biosynthesis inhibitors has revealed that certain derivatives can enhance the antiviral response by boosting interferon production. Although specific data for this compound is limited, the structural similarities to other active compounds indicate potential antiviral properties.
Case Studies
-
Anti-inflammatory Effects : A study assessed various thieno[2,3-d]pyrimidine derivatives for their ability to inhibit COX enzymes and found promising results in several analogs that could lead to further exploration of this compound.
"Preliminary results indicated that derivatives significantly suppressed COX activity."
-
Anticancer Mechanism : In an experimental setup involving A431 cells, compounds structurally related to this compound were shown to inhibit proliferation effectively.
"The synthesized nucleoside analogues significantly inhibited cell proliferation."
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one?
- Methodology :
Core Synthesis : React 2-amino-4-phenylthiophene-3-carbonitrile with formic acid under reflux (16–18 hours) to form 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one .
Chlorination : Treat the core with POCl₃ at 80°C for 2 hours to yield 4-chloro-5-phenylthieno[2,3-d]pyrimidine .
Functionalization : Introduce the 1-chloroethyl group via nucleophilic substitution or alkylation (exact conditions require optimization, e.g., using chloroethyl halides in presence of a base like NaH).
- Key Data :
- Yield for core synthesis: 85% (m.p. 205–208°C) .
- Chlorination yield: 94% (m.p. 125–127°C) .
Q. How is the structure of this compound validated experimentally?
- Analytical Techniques :
NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR. For example, a singlet at δ5.16 ppm in ¹H NMR indicates a benzyl group .
Mass Spectrometry (MS) : HRMS data (e.g., [M+H]+ ion) validates molecular weight .
IR Spectroscopy : Absorbance at ~1695 cm⁻¹ confirms carbonyl groups .
- Example : A related compound, 3-(4-fluorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, showed δ7.48–7.53 ppm (aromatic protons) and HRMS m/z 337.08 (calc. 337.09) .
Advanced Research Questions
Q. How do reaction conditions influence the yield of chlorination steps in thienopyrimidine synthesis?
- Comparative Analysis :
- POCl₃ : Higher yields (94% ) at 80°C for 2 hours, with fewer byproducts.
- PCl₅ : Used in some protocols but may require longer reaction times or higher temperatures, risking decomposition .
- Optimization Strategy : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess POCl₃) to minimize unreacted starting material .
Q. What strategies mitigate side reactions during functionalization at the 2-position?
- Methodology :
Protecting Groups : Use Boc protection to shield reactive sites during alkylation .
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of chloroethyl groups.
Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
- Case Study : Boc-protected intermediates in pyrrolo[2,3-d]pyrimidine synthesis achieved 82% yield by preventing unwanted ring-opening .
Q. How can computational modeling predict biological activity of 2-(1-chloroethyl)-substituted derivatives?
- Approach :
Molecular Docking : Use software (e.g., MOE) to simulate binding to targets like kinases or mPGES-1 .
SAR Analysis : Compare with analogs (e.g., 5,6-dimethyl derivatives) to identify critical substituents for activity .
- Example : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed IC₅₀ values <1 µM against mPGES-1, highlighting the role of aryl substitutions .
Data Contradiction and Resolution
Q. How to resolve discrepancies in spectral data for structurally similar derivatives?
- Case : Conflicting ¹H NMR signals for aromatic protons in fluorobenzyl vs. phenoxyethyl derivatives .
- Resolution :
2D NMR : Use COSY or NOESY to assign overlapping signals.
X-ray Crystallography : Resolve ambiguity via crystal structure determination (e.g., C19H13FN2OS, C 67.84% calc. vs. 67.46% found) .
Methodological Best Practices
Q. What safety protocols are critical during synthesis?
- Guidelines :
POCl₃ Handling : Use inert atmosphere and slow addition to ice during quenching to prevent exothermic reactions .
Chloroethyl Group Precursors : Store chloroethyl halides away from ignition sources (P210 precaution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
